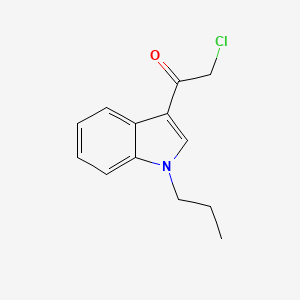

2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

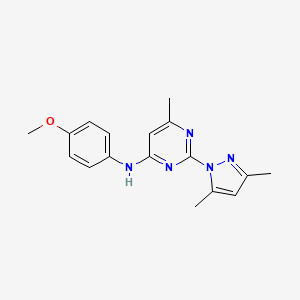

2-Chloro-1-(1-propyl-1H-indol-3-yl)ethanone , also known by its chemical formula C13H15ClNO , is a synthetic compound with intriguing pharmacological properties. It belongs to the class of indole derivatives, which have garnered attention due to their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of this compound involves introducing a chlorine atom at the 2-position of the indole ring, followed by attaching an ethanone group to the nitrogen atom. The exact synthetic route may vary, but it typically starts from commercially available precursors. Researchers have explored various methods to achieve this specific structure, including modifications of existing indole synthesis protocols .

Scientific Research Applications

Antibacterial and Antifungal Activity

Research indicates that derivatives of 1H-Indole, including compounds related to 2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone, have shown significant antibacterial and antifungal activities. These activities were observed against various microorganisms such as Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli (2020).

Anti-inflammatory Applications

A study synthesizing certain derivatives of 1H-indole demonstrated that these compounds could potentially serve as anti-inflammatory agents. This was validated through evaluations using a carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).

Biocatalysis in Drug Synthesis

In drug synthesis, certain bacteria have been identified to biocatalyze derivatives of 2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone with high stereoselectivity. This process was shown to be useful in the synthesis of antifungal agents like Miconazole (Miao, Liu, He, & Wang, 2019).

Antioxidant and Antimicrobial Properties

Derivatives of 1H-indole, which are chemically related to 2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone, were synthesized and shown to possess significant antioxidant and antimicrobial activities. These activities were comparable to standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole (Gopi, Sastry, & Dhanaraju, 2016).

Synthesis of Chiral Intermediates

Some research focused on the synthesis of chiral intermediates for pharmaceutical applications, utilizing derivatives of 2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone. This process is crucial in the production of certain antidepressant drugs (Choi et al., 2010).

properties

IUPAC Name |

2-chloro-1-(1-propylindol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-2-7-15-9-11(13(16)8-14)10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTFMCPAYPDOLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(1-propyl-1H-indol-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2531046.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2531048.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2531052.png)

![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)